5'-O-(4,4'-Dimethoxytrityl)uridine

Vue d'ensemble

Description

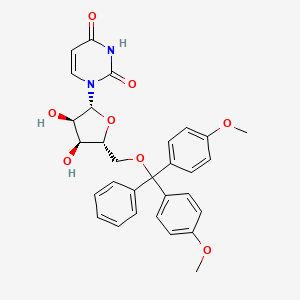

Ce composé est caractérisé par la présence d'un groupe protecteur diméthoxytrityle (DMT) en position 5' de l'uridine, qui est un nucléoside constitutif de l'ARN . Le groupe DMT est utilisé pour protéger le groupe hydroxyle pendant le processus de synthèse, ce qui en fait un réactif essentiel dans le domaine de la chimie des acides nucléiques.

Méthodes De Préparation

La synthèse du 5'-O-DMT-rU implique généralement la protection du groupe hydroxyle 5' de l'uridine avec un réactif de chlorure de diméthoxytrityle (DMT-Cl). La réaction est réalisée en présence d'une base, telle que la pyridine, pour faciliter la formation de la liaison éther DMT . Les conditions générales de réaction comprennent :

- Dissoudre l'uridine dans un solvant anhydre comme le dichlorométhane.

- Ajouter du DMT-Cl et de la pyridine à la solution.

- Agiter le mélange réactionnel à température ambiante pendant plusieurs heures.

- Purifier le produit par chromatographie sur colonne pour obtenir le 5'-O-DMT-rU.

Les méthodes de production industrielle du 5'-O-DMT-rU suivent des voies de synthèse similaires, mais sont mises à l'échelle et optimisées pour des rendements et une pureté plus élevés. L'automatisation et les techniques de synthèse en phase solide sont souvent utilisées pour rationaliser le processus .

Analyse Des Réactions Chimiques

Le 5'-O-DMT-rU subit plusieurs types de réactions chimiques, notamment :

Détritylation : L'élimination du groupe protecteur DMT en utilisant des conditions acides, telles que l'acide trichloroacétique (TCA) dans le dichlorométhane.

Les réactifs et les conditions courantes utilisés dans ces réactions comprennent le TCA pour la détritylation, les monomères de phosphoramidite pour le couplage et l'iode pour l'oxydation. Les principaux produits formés à partir de ces réactions sont des oligonucléotides avec des séquences spécifiques .

Applications de la Recherche Scientifique

Le 5'-O-DMT-rU est largement utilisé dans la recherche scientifique, en particulier dans les domaines de la chimie, de la biologie, de la médecine et de l'industrie. Voici quelques-unes de ses applications :

Synthèse de l'ARN : En tant que nucléoside modifié, le 5'-O-DMT-rU est utilisé dans la synthèse chimique d'oligonucléotides d'ARN, qui sont essentiels à diverses techniques de biologie moléculaire

Développement de médicaments : Les nucléosides modifiés comme le 5'-O-DMT-rU sont utilisés dans le développement d'oligonucléotides thérapeutiques, notamment les oligonucléotides antisens et les petits ARN interférents (siARN).

Outils de diagnostic : Les oligonucléotides d'ARN synthétisés à l'aide du 5'-O-DMT-rU sont utilisés dans les tests de diagnostic, tels que la réaction en chaîne de la polymérase (PCR) et l'analyse de puces à ADN.

Recherche biochimique : Les chercheurs utilisent le 5'-O-DMT-rU pour étudier la structure et la fonction de l'ARN, ainsi que pour étudier les interactions ARN-protéines.

Mécanisme d'Action

Le mécanisme d'action du 5'-O-DMT-rU implique son incorporation dans les oligonucléotides d'ARN pendant la synthèse chimique. Le groupe protecteur DMT empêche les réactions secondaires indésirables en protégeant le groupe hydroxyle 5'. Une fois la synthèse de l'oligonucléotide terminée, le groupe DMT est éliminé dans des conditions acides, permettant à la chaîne d'ARN de fonctionner correctement . Les cibles moléculaires et les voies impliquées comprennent la machinerie de synthèse de l'ARN et les séquences spécifiques de l'ARN synthétisé .

Applications De Recherche Scientifique

Synthesis of Oligonucleotides

One of the primary applications of 5'-O-(4,4'-Dimethoxytrityl)uridine is its use in solid-phase oligonucleotide synthesis. The dimethoxytrityl group serves as a protective group for the 5' hydroxyl of uridine, allowing for selective coupling reactions during the synthesis process. This modification enhances the stability and solubility of the nucleoside, facilitating efficient incorporation into RNA strands.

Table 1: Comparison of Protective Groups in Oligonucleotide Synthesis

| Protective Group | Stability | Solubility | Deprotection Conditions |

|---|---|---|---|

| 5'-O-Dimethoxytrityl | High | Good | Acidic conditions (TFA) |

| 5'-O-(4,4'-Dimethoxytrityl) | Very High | Excellent | Mild acid (e.g., TFA) |

| 5'-O-Benzoyl | Moderate | Moderate | Strong acid |

The use of this compound allows for more efficient synthesis protocols and higher yields of desired RNA products compared to traditional methods that utilize less stable protective groups .

Gene Expression Studies

This compound-modified oligonucleotides have been employed in gene expression studies to investigate RNA interference (RNAi) mechanisms. The incorporation of this modified nucleoside into small interfering RNAs (siRNAs) has shown to enhance their stability against nucleolytic degradation, thereby improving their efficacy in gene silencing applications.

Case Study: RNAi Efficacy

In a study examining the effects of various modified nucleotides on siRNA performance, it was found that siRNAs containing this compound exhibited comparable or improved silencing activity against target genes when compared to unmodified counterparts. This enhancement is attributed to increased resistance to enzymatic degradation and improved binding affinity to target mRNAs .

Therapeutic Applications

The therapeutic potential of oligonucleotides synthesized with this compound extends to antisense therapies and aptamer development. Modified nucleotides are critical in designing oligonucleotides that can effectively bind to specific RNA targets, modulating gene expression or inhibiting viral replication.

Table 2: Applications in Therapeutics

| Application Type | Description |

|---|---|

| Antisense Oligonucleotides | Used to inhibit gene expression by binding mRNA |

| Aptamers | RNA molecules that can bind specific targets |

| siRNA | Small interfering RNAs for gene silencing |

Research has demonstrated that oligonucleotides containing this modification can achieve significant therapeutic effects with minimal off-target interactions, making them promising candidates for further development in clinical settings .

Development of Diagnostic Tools

Additionally, this compound is utilized in the development of diagnostic tools such as biosensors and high-throughput sequencing technologies. The stability and specificity provided by this modification enhance the reliability of assays designed to detect specific nucleic acid sequences.

Case Study: Biosensor Development

A recent study focused on creating an electrochemical biosensor using oligonucleotides modified with this compound for detecting pathogenic RNA sequences. The results indicated a significant increase in sensitivity and specificity compared to sensors utilizing unmodified oligonucleotides .

Mécanisme D'action

The mechanism of action of 5’-O-DMT-rU involves its incorporation into RNA oligonucleotides during chemical synthesis. The DMT protecting group prevents unwanted side reactions by protecting the 5’-hydroxyl group. Once the oligonucleotide synthesis is complete, the DMT group is removed under acidic conditions, allowing the RNA strand to function properly . The molecular targets and pathways involved include the RNA synthesis machinery and the specific sequences of the synthesized RNA .

Comparaison Avec Des Composés Similaires

Le 5'-O-DMT-rU est unique parmi les nucléosides modifiés en raison de son utilisation spécifique du groupe protecteur DMT. Des composés similaires comprennent :

5'-O-DMT-rA (5'-O-(4,4'-diméthoxytrityl)-adénosine) : Utilisé dans la synthèse d'oligonucléotides d'ARN contenant de l'adénosine.

5'-O-DMT-rC (5'-O-(4,4'-diméthoxytrityl)-cytidine) : Utilisé dans la synthèse d'oligonucléotides d'ARN contenant de la cytidine.

5'-O-DMT-rG (5'-O-(4,4'-diméthoxytrityl)-guanosine) : Utilisé dans la synthèse d'oligonucléotides d'ARN contenant de la guanosine.

Le caractère unique du 5'-O-DMT-rU réside dans son application spécifique aux oligonucléotides d'ARN contenant de l'uridine, ce qui en fait un réactif essentiel pour les chercheurs travaillant sur la synthèse de l'ARN .

Activité Biologique

5'-O-(4,4'-Dimethoxytrityl)uridine (DMT-uridine) is a modified nucleoside primarily utilized in the synthesis of oligonucleotides. While DMT-uridine itself does not exhibit significant biological activity, its derivatives and the oligonucleotides synthesized from it are crucial in various biological and therapeutic applications. This article explores the biological activity associated with DMT-uridine, focusing on its role in molecular biology, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound features a dimethoxytrityl group attached to the 5' hydroxyl of uridine. This modification serves as a protective group that stabilizes the nucleoside during synthesis and can be removed under specific conditions to yield active uridine. The molecular formula of DMT-uridine is CHNO with a molar mass of 546.57 g/mol .

Synthesis and Applications

The synthesis of DMT-uridine typically involves the esterification of uridine with dimethoxytrityl chloride in the presence of a base such as pyridine. This reaction produces the DMT-protected nucleoside, which can then be incorporated into oligonucleotide sequences through standard phosphoramidite chemistry .

Key Applications:

- Oligonucleotide Synthesis : DMT-uridine is widely used as a building block for synthesizing RNA and DNA oligonucleotides.

- Gene Expression Studies : Oligonucleotides synthesized from DMT-uridine are employed in studies related to gene expression, antisense therapy, and RNA interference.

- Therapeutic Development : Derivatives of DMT-uridine have potential applications in developing therapeutic agents targeting various diseases.

Biological Activity Insights

While DMT-uridine itself is not biologically active, its derivatives exhibit significant biological functions. The following table summarizes some derivatives and their associated activities:

| Derivative | Biological Activity |

|---|---|

| Oligonucleotides synthesized from DMT-uridine | Used in gene silencing and modulation of gene expression |

| 2'-Deoxy-5'-O-(4,4'-Dimethoxytrityl)uridine | Enhanced stability against nucleases; potential therapeutic uses |

| Modified oligonucleotides | Improved binding affinity and specificity in hybridization |

Research Findings

Research has shown that modifications at the ribose or base positions significantly influence the hybridization properties and enzymatic stability of oligonucleotides derived from DMT-uridine. For instance:

- Hybridization Efficiency : Studies indicate that the presence of the dimethoxytrityl group can enhance the stability of nucleic acid complexes by protecting against hydrolysis .

- Therapeutic Applications : Oligonucleotides synthesized from DMT-uridine have been explored for their roles in antisense therapy, which aims to inhibit gene expression by targeting mRNA .

- Stability Studies : The protective group configuration allows for efficient coupling during oligonucleotide synthesis while maintaining stability against degradation processes typical for nucleosides .

Case Studies

Several studies highlight the significance of DMT-uridine derivatives in therapeutic contexts:

- Antisense Oligonucleotides : Research has demonstrated that modified oligonucleotides derived from DMT-uridine can effectively downregulate target genes involved in cancer progression, showcasing their potential as therapeutic agents .

- RNA Interference : Investigations into RNA interference techniques using oligonucleotides synthesized from DMT-uridine have shown promise in silencing specific genes associated with various diseases .

Propriétés

IUPAC Name |

1-[(2R,3R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3,4-dihydroxyoxolan-2-yl]pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H30N2O8/c1-37-22-12-8-20(9-13-22)30(19-6-4-3-5-7-19,21-10-14-23(38-2)15-11-21)39-18-24-26(34)27(35)28(40-24)32-17-16-25(33)31-29(32)36/h3-17,24,26-28,34-35H,18H2,1-2H3,(H,31,33,36)/t24-,26-,27-,28-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCFSNQYXXACUHM-YULOIDQLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCC4C(C(C(O4)N5C=CC(=O)NC5=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OC[C@@H]4[C@H]([C@H]([C@@H](O4)N5C=CC(=O)NC5=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H30N2O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301250023 | |

| Record name | 5′-O-[Bis(4-methoxyphenyl)phenylmethyl]uridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301250023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

546.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81246-79-9 | |

| Record name | 5′-O-[Bis(4-methoxyphenyl)phenylmethyl]uridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=81246-79-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5′-O-[Bis(4-methoxyphenyl)phenylmethyl]uridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301250023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary application of 5'-O-(4,4'-Dimethoxytrityl)uridine in scientific research?

A1: this compound is a key building block in the chemical synthesis of oligonucleotides, including DNA and RNA. [, ] It serves as a protected form of uridine, one of the four nucleoside building blocks of RNA. The 4,4'-dimethoxytrityl (DMT) group acts as a protecting group for the 5'-hydroxyl group of uridine, preventing unwanted side reactions during oligonucleotide synthesis. [, ]

Q2: How is this compound incorporated into oligonucleotides?

A2: this compound is first converted into a phosphoramidite derivative. [] This derivative is compatible with standard solid-phase oligonucleotide synthesis methods. During synthesis, the phosphoramidite is coupled to the growing oligonucleotide chain on a solid support. The DMT group is then removed under acidic conditions, exposing the 5'-hydroxyl group for the next round of coupling. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.